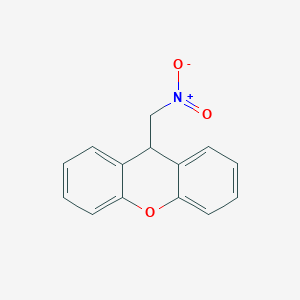![molecular formula C23H30N2 B14589453 1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine CAS No. 61456-49-3](/img/structure/B14589453.png)
1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine is an organic compound that features a biphenyl group linked to two piperidine rings via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine typically involves the reaction of 4-bromomethylbiphenyl with piperidine under basic conditions. The reaction is carried out in a solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the biphenyl group to a more saturated form.
Substitution: The piperidine rings can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield N-oxides, while alkylation would introduce alkyl groups onto the piperidine rings.
科学的研究の応用
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor-ligand interactions due to its structural features.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine involves its interaction with molecular targets such as receptors or enzymes. The biphenyl group can engage in π-π interactions, while the piperidine rings can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]dipiperidine
- 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]diethylamine
- 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dimorpholine
Uniqueness
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine is unique due to its specific combination of a biphenyl group and two piperidine rings. This structure provides a distinct set of chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
61456-49-3 |
|---|---|
分子式 |
C23H30N2 |
分子量 |
334.5 g/mol |
IUPAC名 |
1-[(4-phenylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C23H30N2/c1-4-10-20(11-5-1)21-12-14-22(15-13-21)23(24-16-6-2-7-17-24)25-18-8-3-9-19-25/h1,4-5,10-15,23H,2-3,6-9,16-19H2 |
InChIキー |
IIHZXTWUVCJJTM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
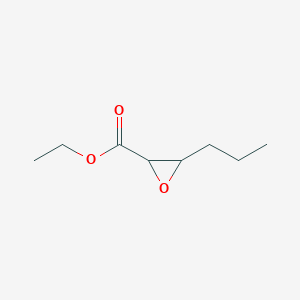
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
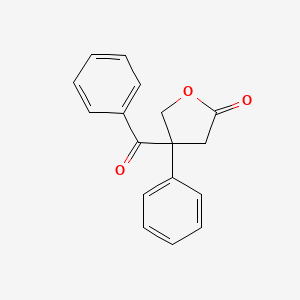
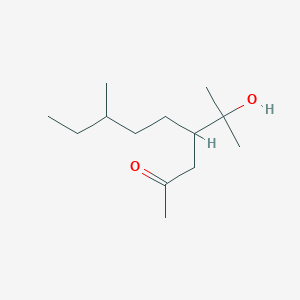
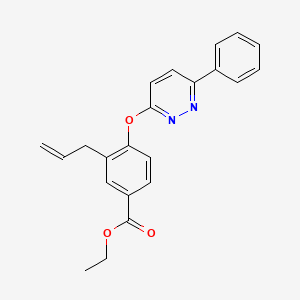
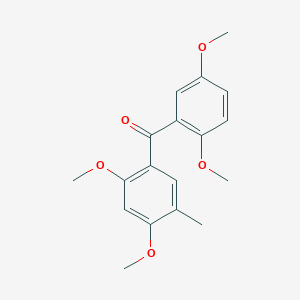
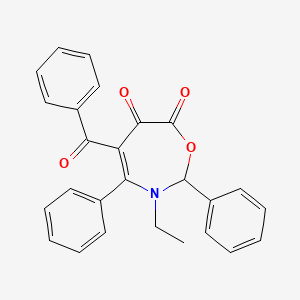
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

